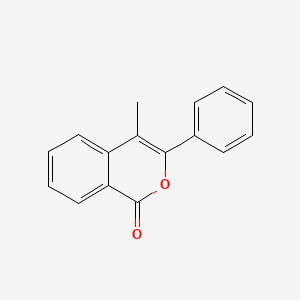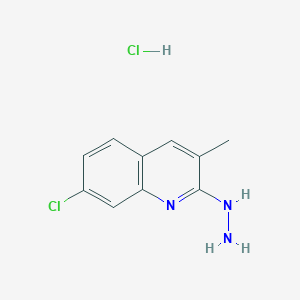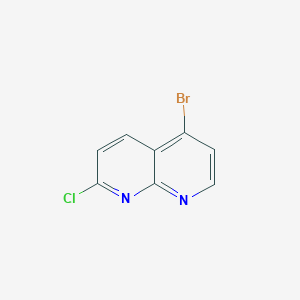
1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-phenyl-1H-isochromen-1-one is a chemical compound belonging to the isochromen-1-one family. This compound is characterized by a fused benzopyranone structure with a methyl group at the 4-position and a phenyl group at the 3-position. Isochromen-1-ones are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenyl-1H-isochromen-1-one typically involves the cyclization of appropriate precursors. One common method is the Sonogashira coupling followed by 6-endo-dig cyclization. The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production methods for 4-Methyl-3-phenyl-1H-isochromen-1-one are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-phenyl-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for electrophilic substitution often involve Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted isochromen-1-ones from substitution reactions .
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and ability to inhibit platelet aggregation.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-phenyl-1H-isochromen-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclooxygenase-1 (COX-1) and arachidonic acid-induced platelet aggregation. This inhibition is likely due to its ability to interfere with the enzyme’s active site, preventing the formation of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1H-isochromen-1-one: Lacks the methyl group at the 4-position.
4-Methyl-1H-isochromen-1-one: Lacks the phenyl group at the 3-position.
3-Benzoyl-1H-isochromen-1-one: Contains a benzoyl group instead of a phenyl group.
Uniqueness
4-Methyl-3-phenyl-1H-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
550365-37-2 |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
4-methyl-3-phenylisochromen-1-one |
InChI |
InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)16(17)18-15(11)12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
UMAAMPIWXTXNEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=O)C2=CC=CC=C12)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B11872320.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)
![N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11872337.png)

![8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11872345.png)






![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)


